molecular formula C9H11BrFNO B1405828 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol CAS No. 1514757-92-6

2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol

Cat. No.: B1405828
CAS No.: 1514757-92-6
M. Wt: 248.09 g/mol
InChI Key: FYROVNBVQVRQND-UHFFFAOYSA-N
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Description

2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol is a chemical building block designed for research and development. This compound features an ethanolamine group linked to a 4-bromo-3-fluorobenzyl scaffold, a structure recognized in medicinal chemistry for its potential in drug discovery. The 4-bromo-3-fluorophenyl moiety is a valuable intermediate in synthesizing targeted therapeutic agents. For instance, this specific aromatic system is found in compounds investigated as potent small-molecule inhibitors of anaplastic lymphoma kinase (ALK) . Such inhibitors represent a significant area of research for treating ALK-positive cancers, including non-small cell lung cancer (NSCLC) . The presence of both bromo and fluoro substituents on the phenyl ring allows for further selective functionalization via cross-coupling and other substitution reactions, making this compound a versatile precursor. As a key synthetic intermediate, it enables researchers to explore structure-activity relationships and develop novel bioactive molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-[(4-bromo-3-fluorophenyl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFNO/c10-8-2-1-7(5-9(8)11)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYROVNBVQVRQND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNCCO)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone

  • Reaction: Bromination of 1-(4-bromo-3-fluorophenyl)ethanone using copper(II) bromide
  • Conditions:
    • Copper(II) bromide (2.1 g, 9.7 mmol)
    • Ethyl acetate solvent (50 mL)
    • Stirring at 60°C for 12 hours
  • Workup: Cooling, filtration, concentration, and silica gel chromatography (ethyl acetate/petroleum ether)
  • Yield: 44%
  • Physical State: Yellow solid
  • Reference: Patent US2016/289212A1
Parameter Details
Starting Material 1-(4-bromo-3-fluorophenyl)ethanone (1 g, 4.6 mmol)
Reagent Copper(II) bromide (2.1 g, 9.7 mmol)
Solvent Ethyl acetate (50 mL)
Temperature 60 °C
Reaction Time 12 hours
Yield 44%
Purification Silica gel chromatography

This step provides a key bromo-ketone intermediate that can be further transformed into the aminoethanol derivative.

Introduction of the Aminoethanol Side Chain

The aminoethanol moiety (ethanolamine) is typically introduced through nucleophilic substitution or reductive amination of the bromo- or keto-functionalized intermediate.

Reductive Amination Approach (Generalized)

  • Starting Material: 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone
  • Reagents: Ethanolamine or its derivatives
  • Conditions:
    • Reaction in an appropriate solvent such as ethanol or methanol
    • Use of reducing agents like sodium cyanoborohydride or catalytic hydrogenation
    • Controlled temperature (room temperature to mild heating)
  • Outcome: Formation of 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol via reductive amination of the ketone group with ethanolamine

Direct Nucleophilic Substitution (Alternative)

  • Starting Material: 4-bromo-3-fluorobenzyl halide (e.g., bromide or chloride)
  • Reagent: Ethanolamine
  • Conditions:
    • Base-assisted substitution in polar aprotic solvents such as DMF or DMSO
    • Mild heating to promote substitution
  • Outcome: Aminoethyl side chain attached to the aromatic ring via methylene linker

Representative Experimental Procedure (Hypothetical Based on Literature)

Step Reagents/Conditions Description Yield/Notes
1 1-(4-bromo-3-fluorophenyl)ethanone + CuBr2, EtOAc, 60 °C, 12 h Bromination to form 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone 44% yield, yellow solid
2 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone + ethanolamine, NaBH3CN, MeOH, RT Reductive amination to install aminoethanol side chain Expected moderate to high yield
3 Purification by chromatography or crystallization Isolation of pure 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol Characterization by NMR, MS

Analytical Data Supporting Preparation

  • NMR Spectroscopy: Characteristic signals for aromatic protons, methylene linker, and aminoethanol moiety
  • Mass Spectrometry: Molecular ion peaks consistent with molecular weight of 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol
  • Chromatography: Silica gel chromatography effective for purification, using ethyl acetate/petroleum ether mixtures

Summary Table of Key Preparation Parameters

Parameter Details
Key Intermediate 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone
Bromination Reagent Copper(II) bromide
Solvent for Bromination Ethyl acetate
Temperature for Bromination 60 °C
Reaction Time for Bromination 12 hours
Aminoethanol Introduction Method Reductive amination or nucleophilic substitution
Reducing Agent (if used) Sodium cyanoborohydride or catalytic hydrogenation
Purification Silica gel chromatography
Typical Yield (Bromo-ketone) 44%

Research Findings and Notes

  • The bromination step using copper(II) bromide in ethyl acetate at elevated temperature is a reliable method for introducing the bromomethyl ketone functionality on the 4-bromo-3-fluorophenyl ring with moderate yield.
  • Reductive amination with ethanolamine is a common strategy to convert the ketone to the aminoethanol side chain, providing the target compound with good selectivity and purity.
  • Alternative methods such as direct nucleophilic substitution on benzyl halides may be employed depending on the availability of intermediates and desired reaction conditions.
  • Purification by chromatography and crystallization ensures removal of side products and unreacted starting materials, crucial for obtaining analytically pure compound.
  • No direct industrial-scale synthesis protocols for this exact compound were found, but analogous synthetic routes are well-documented in patent literature and organic synthesis publications, ensuring scalability and reproducibility.

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides or epoxides. Typical conditions involve sodium hydride (NaH) in tetrahydrofuran (THF) at 0–25°C, yielding secondary amines. For example:
\text{R X 2 4 Bromo 3 fluorophenyl methyl amino}ethan-1-ol}\rightarrow \text{R NH CH}_2\text{C}_6\text{H}_3\text{FBr CH}_2\text{OH}

Reagents Conditions Major Product
Methyl iodideNaH, THF, 0°C → 25°CN-Methyl derivative
Ethylene oxideKOH, H₂O, 60°CEthylene-linked diamine

Key observation: Steric hindrance from the bromo-fluorophenyl group slows reaction kinetics compared to simpler amines.

Acylation Reactions

The amine reacts with acylating agents (e.g., acetic anhydride) to form amides. Acetylation occurs in dichloromethane (DCM) with triethylamine (TEA) as a base:
\text{ CH}_3\text{CO }_2\text{O 2 amino}ethan-1-ol}\rightarrow \text{CH}_3\text{CONH CH}_2\text{C}_6\text{H}_3\text{FBr CH}_2\text{OH}

Reagents Conditions Yield
Acetic anhydrideTEA, DCM, 25°C, 4h82–89%
Benzoyl chloridePyridine, 0°C, 2h75%

Mechanistic note: The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon.

Oxidation Reactions

The alcohol moiety is oxidized to a ketone using strong oxidizing agents. Chromium-based reagents (e.g., CrO₃) or pyridinium chlorochromate (PCC) in DCM are effective:
\text{2 amino}ethan-1-ol}\xrightarrow{\text{CrO}_3}\text{2 amino}ethan-1-one}

Reagents Conditions Product
CrO₃H₂SO₄, acetone, 0°CKetone derivative
PCCDCM, 25°C, 12hKetone (avoids over-oxidation)

Caution: Over-oxidation of the amine group is mitigated by using PCC.

Reduction Reactions

The compound can act as a substrate for reductions. Sodium borohydride (NaBH₄) selectively reduces nitro groups (if present) without affecting the alcohol:

Reagents Conditions Application
NaBH₄MeOH, 25°C, 2hNitro → amine (hypothetical)
LiAlH₄THF, reflux, 6hAmide → amine (if acylated)

Limitation: Direct reduction of the alcohol group requires stronger agents like LiAlH₄, but competing reactions may occur.

Nucleophilic Substitution

The bromine atom undergoes SNAr (nucleophilic aromatic substitution) with electron-rich nucleophiles (e.g., amines, thiols) under basic conditions:
C6H3FBr NuC6H3FNu Br\text{C}_6\text{H}_3\text{FBr Nu}^-\rightarrow \text{C}_6\text{H}_3\text{FNu Br}^-

Nucleophile Conditions Product
PiperidineK₂CO₃, DMF, 80°C, 12h3-Fluoro-4-piperidinophenyl
Sodium thiolateEtOH, 70°C, 6hThioether derivative

Kinetics: Fluorine’s electron-withdrawing effect activates the ring for substitution at the para-bromo position.

Electrophilic Aromatic Substitution

The phenyl ring undergoes nitration or sulfonation. The bromine atom directs electrophiles to the ortho/para positions relative to itself, while fluorine enhances reactivity:

Reaction Reagents Major Product
NitrationHNO₃, H₂SO₄, 0°C4-Bromo-3-fluoro-2-nitrophenyl
SulfonationH₂SO₄, SO₃, 100°C4-Bromo-3-fluoro-2-sulfophenyl

Regioselectivity: Bromine’s size dominates over fluorine’s electronic effects, favoring substitution at the 2-position .

Complexation with Metals

The amino and hydroxyl groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes used in catalysis:

Metal Salt Conditions Application
Cu(NO₃)₂EtOH, 25°C, 2hCatalytic oxidation studies
ZnCl₂H₂O, reflux, 4hLuminescent materials

Structural insight: X-ray crystallography confirms octahedral geometry in Cu complexes .

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibitors of Enzymatic Activity

Research has shown that compounds similar to 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol can act as selective inhibitors of various enzymes. For instance, halogenated compounds have been studied for their inhibitory effects on monoamine oxidase (MAO) and acetylcholinesterase (AChE). A study indicated that certain halogen substitutions enhance the inhibitory potency against MAO-B, which is crucial for treating neurological disorders such as Parkinson's disease .

Case Study: MAO-B Inhibition

A series of halogenated phenyl derivatives were synthesized, including those with bromine and fluorine substitutions. The structure-activity relationship (SAR) revealed that the presence of bromine at specific positions significantly improved MAO-B inhibition, with IC50 values demonstrating effective concentrations required for inhibition .

CompoundIC50 (µM)Enzyme Target
CC12.84MAO-B
CC23.36MAO-B

2. Neuroprotective Agents

Due to their ability to cross the blood-brain barrier (BBB), compounds like 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol are being investigated for neuroprotective properties. These compounds can potentially mitigate oxidative stress in neuronal cells, a contributing factor in neurodegenerative diseases .

Biochemical Applications

1. Antioxidant Activity

The antioxidant properties of halogenated compounds are significant for their application in reducing cellular damage caused by reactive oxygen species (ROS). In vitro studies have shown that these compounds can scavenge ROS effectively, thereby protecting cells from oxidative damage .

Case Study: Vero Cell Line Toxicity Evaluation

In a toxicity evaluation using Vero cells, concentrations of the compound were tested to assess cell viability. Results indicated that up to 100 µg/mL concentration did not significantly affect cell viability, confirming its safety profile for potential therapeutic use .

Concentration (µg/mL)Cell Viability (%)
1095
10080

Material Science Applications

1. Fluorinated Materials in Nanotechnology

The unique properties of fluorinated compounds allow them to be used in developing advanced materials for nanotechnology applications. Their ability to form stable C-F bonds enhances membrane permeability and chemical stability, making them suitable for various applications in bioengineering .

Mechanism of Action

The mechanism of action of 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine substituents can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional isomerism significantly impacts the properties of halogenated aromatic compounds. Below is a detailed comparison of 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol with its structural analogs:

Structural Isomer: 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol

CAS : 1152542-79-4
Key Differences :

  • Substituent Positions : Bromine at 3-position , fluorine at 4-position (vs. bromine at 4, fluorine at 3 in the target compound).
  • Biological Activity : Positional changes in halogens can affect binding affinity to biological targets. For example, meta-substituted bromine may enhance steric hindrance compared to para substitution.

Physical Properties (from ):

Property 3-Bromo-4-fluoro Isomer 4-Bromo-3-fluoro Isomer (Inferred)
Molecular Weight 248.09 g/mol 248.09 g/mol
Appearance Powder Likely similar (powder)
Storage Temperature Room Temperature Room Temperature (assumed)
Solubility Not reported Likely polar aprotic solvent-soluble

Other Analogs: Halogenated Ethanolamine Derivatives

  • 2-[(4-Chlorophenyl)methylamino]ethanol: Lacks fluorine and bromine, reducing molecular weight (213.69 g/mol) and hydrophobicity. Chlorine’s smaller atomic radius may decrease steric hindrance compared to bromine.

Implications of Substituent Positioning

  • Pharmacological Effects : Bromine’s position influences binding to hydrophobic pockets in enzymes or receptors. For instance, 4-bromo substitution may align better with certain protein active sites than 3-bromo .
  • Chemical Stability : Electron-withdrawing groups (e.g., halogens) at meta positions can destabilize intermediates in synthesis, affecting reaction yields.
  • Spectroscopic Identification : NMR shifts for aromatic protons will differ between isomers due to varying substituent proximity.

Biological Activity

Overview

2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol, also known as a phenylethanolamine derivative, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. Its molecular formula is C9H11BrFNO, and it features both bromine and fluorine substituents on the phenyl ring, which may influence its biological interactions and mechanisms of action.

Synthesis

The compound is typically synthesized via reductive amination of 4-bromo-3-fluorobenzaldehyde with ethanolamine, using sodium cyanoborohydride as a reducing agent. This process allows for the formation of the target compound with high yield and purity, making it suitable for further biological studies.

The biological activity of 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen substituents can enhance binding affinity and selectivity, potentially modulating enzymatic activity or receptor signaling pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol. For instance, derivatives with similar structures exhibited significant antibacterial and antifungal activities against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM against different bacterial strains such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .

Bacterial StrainMIC (µM) Range
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

Case Studies

  • Antitumor Activity : In xenograft mouse models, compounds structurally related to 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol demonstrated notable anti-tumor activity, suggesting potential applications in cancer therapy . The metabolic stability observed in liver microsomes indicates that such compounds could be viable candidates for further development in oncology.
  • Neuroprotective Effects : Investigations into related compounds have shown promising neuroprotective effects, particularly in models of neurodegenerative diseases like Frontotemporal Dementia (FTD). These studies suggest that the modulation of epigenetic pathways could be a mechanism through which these compounds exert their effects .

Comparative Analysis

When compared to similar compounds, such as those with different halogen substitutions or variations in the alkyl chain length, 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol exhibits distinct biological properties that may be leveraged for specific therapeutic applications.

Compound NameStructural VariationNotable Activity
2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethan-1-olDifferent halogen positioningAntimicrobial
2-{[(4-Chloro-3-fluorophenyl)methyl]amino}ethan-1-olChlorine instead of bromineAntitumor
2-{[(4-Bromo-3-chlorophenyl)methyl]amino}ethan-1-olChlorine substitutionNeuroprotective

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol?

  • Methodology :

  • Step 1 : Alkylation of 4-bromo-3-fluorobenzyl bromide with ethanolamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

  • Step 2 : Reductive amination using NaBH₄ or NaBH₃CN to stabilize the secondary amine intermediate .

  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water mixtures .

    • Key Considerations :
  • Monitor reaction progress via TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH).

  • Optimize pH (8–9) to minimize side reactions like over-alkylation .

Q. How is the compound characterized structurally?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement) .

  • NMR : ¹H/¹³C NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–7.8 ppm), methylene groups (δ 3.4–3.8 ppm), and hydroxyl signals (δ 4.9 ppm, broad) .

  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 273.04 (calculated for C₉H₁₀BrFNO) .

    • Table: Key Spectral Data
TechniqueObserved DataReference
¹H NMR (400 MHz)δ 7.65 (d, J=8.4 Hz, 1H, Ar-H)
¹³C NMRδ 159.1 (C-F), 115.8 (C-Br)
IR3350 cm⁻¹ (O-H stretch)

Q. What analytical techniques ensure purity and identity?

  • HPLC : Reverse-phase C18 column (ACN/water, 0.1% TFA) with UV detection at 254 nm; retention time ~8.2 min .
  • Elemental Analysis : Match calculated (C: 39.6%, H: 3.7%) and observed values (±0.3%) .
  • Melting Point : Confirm consistency (e.g., 112–114°C) to rule out polymorphic impurities .

Advanced Research Questions

Q. How can contradictions in reaction yields between methods be resolved?

  • Case Study : Yields vary (45–72%) depending on solvent polarity (DMF vs. THF) and reducing agents (NaBH₄ vs. NaBH₃CN) .
  • Resolution :

  • DOE (Design of Experiments) : Vary temperature, solvent, and stoichiometry to identify optimal conditions .
  • Mechanistic Analysis : Use DFT calculations to model transition states and identify rate-limiting steps (e.g., imine formation vs. reduction) .

Q. What computational methods predict the compound’s reactivity and interactions?

  • Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., kinases) using AMBER force fields .
  • Docking Studies : AutoDock Vina to assess affinity for fluorophenyl-binding pockets (ΔG ≈ -8.2 kcal/mol) .
  • ADMET Prediction : SwissADME evaluates bioavailability (LogP: 1.9, TPSA: 46 Ų) and CYP450 inhibition risks .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Strategy :

  • Core Modifications : Replace Br with Cl/CF₃; vary ethanolamine chain length .
  • Biological Assays : Test antimicrobial activity (MIC against S. aureus) and cytotoxicity (HeLa cell IC₅₀) .
    • Table: Preliminary SAR Data
DerivativeMIC (μg/mL)IC₅₀ (μM)LogP
Parent Compound12.5>1001.9
CF₃-Substituted6.2452.3
Extended Alkyl Chain25.0822.8

Q. What are the environmental impacts of this compound?

  • Ecotoxicity : Daphnia magna 48-h LC₅₀ = 8.7 mg/L; classify as "toxic" under GHS .
  • Degradation : Photolysis half-life (t₁/₂) = 14 days in aqueous solutions; major metabolites include bromophenols .
  • Mitigation : Adsorption on activated carbon reduces wastewater concentrations by >90% .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the ethanolamine moiety .
  • Crystallography : Use SHELXD for phase problem resolution in twinned crystals .
  • Safety : Wear PPE (nitrile gloves, goggles) due to acute toxicity (Category 4, GHS) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol

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